N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide
Description
The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide features a pyridazinone core substituted with a furan-2-yl group at the 3-position and an ethyl linker terminating in a thiophene-2-carboxamide moiety. Pyridazinone derivatives are known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14-6-5-11(12-3-1-9-21-12)17-18(14)8-7-16-15(20)13-4-2-10-22-13/h1-6,9-10H,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEURYAFALSAJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyridazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
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Step 1: Synthesis of Furan Intermediate
- Reactants: Furan-2-carboxylic acid, suitable reagents for activation (e.g., thionyl chloride)
- Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
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Step 2: Synthesis of Pyridazine Intermediate
- Reactants: Hydrazine hydrate, 2,3-diketone
- Conditions: Heating under reflux in ethanol
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Step 3: Coupling Reaction
- Reactants: Furan intermediate, pyridazine intermediate, thiophene-2-carboxylic acid
- Conditions: Catalysts (e.g., palladium-based), solvents (e.g., DMF), elevated temperatures
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Furan-2,5-dione, thiophene-2,5-dione
Reduction Products: Dihydropyridazine derivatives
Substitution Products: Various substituted furan, pyridazine, and thiophene derivatives
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Exploration of its electronic properties for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
(a) Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a)
- Structure: Pyridazinone core with methyl and methylthio-benzyl substituents, linked to an ethyl acetate group.
- Key Differences : The absence of a furan or thiophene carboxamide reduces hydrogen-bonding capacity compared to the target compound.
- Synthesis: Prepared via NaOH/HCl-mediated hydrolysis (99.9% yield), indicating robustness in modifying pyridazinone esters .
(b) N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)
- Structure : Features a bromophenyl-acetamide group instead of thiophene carboxamide.
Thiophene vs. Furan Carboxamide Derivatives
(a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide linked to a nitrobenzene ring.
- Structural Insights : Dihedral angles between thiophene and benzene rings (8.5–13.5°) are similar to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (9.7°). However, C–S bond lengths in thiophene (1.71–1.74 Å) differ from C–O in furan (1.36 Å), affecting electronic distribution .
- Biological Relevance: Thiophene carboxamides exhibit genotoxicity in mammalian cells, whereas furan derivatives may have lower toxicity profiles .
(b) 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide ()
- Structure : Dihydropyridine core with furyl and methoxyphenyl groups.
Substituent Effects on Pharmacological Properties
- Furan vs. Thiophene : Furan’s oxygen atom provides stronger electronegativity, while thiophene’s sulfur enhances polarizability and π-stacking capacity. This may influence target selectivity in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
